molecular formula C20H16O7 B1244871 Artoindonesianin P

Artoindonesianin P

Cat. No.: B1244871
M. Wt: 368.3 g/mol
InChI Key: SISHCMQQUDFHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artoindonesianin P is an extended flavonoid that is 5a,6-dihydro-5H,7H-[1]benzofuro[3,4-bc]xanthen-7-one substituted by hydroxy groups at positions 1, 3, 8 and 10 and geminal methyl groups at position 5. It is isolated from the tree barks of Artocarpus lanceifolius and exhibits cytotoxicity against human murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an extended flavonoid, an organic heteropentacyclic compound and a polyphenol.

Scientific Research Applications

Introduction to Artoindonesianin P

This compound is a prenylated flavone isolated from the bark of Artocarpus lanceifolius, a member of the Moraceae family. This compound has garnered attention due to its significant cytotoxic activity against various cancer cell lines, particularly murine leukemia (P-388) cells. The structure of this compound has been elucidated using advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming its molecular formula as C21_{21}H18_{18}O9_9 .

Cytotoxic Activity

This compound exhibits notable cytotoxic properties, making it a subject of interest in cancer research. Studies have shown that it effectively inhibits the growth of murine leukemia cells, with IC50_{50} values indicating potent activity . This suggests potential applications in developing anti-cancer therapies.

Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property may contribute to its anticancer effects, as oxidative stress is a known factor in cancer progression .

Inhibition of α-Glucosidase

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can have implications for managing diabetes by controlling blood sugar levels . The compound's molecular modeling studies suggest effective binding conformations to the enzyme, indicating its potential as a therapeutic agent for metabolic disorders.

Traditional Medicine Applications

In traditional medicine, Artocarpus lanceifolius has been used for various ailments, including inflammation and fever. The presence of this compound in this plant supports its use in traditional remedies and highlights the importance of phytochemicals in health applications .

Case Study 1: Cytotoxicity Against Murine Leukemia Cells

A study conducted by Hakim et al. (2002) demonstrated that this compound exhibits significant cytotoxicity against murine leukemia (P-388) cells. The compound was isolated from the bark of Artocarpus lanceifolius and tested for its ability to inhibit cell proliferation. The results indicated an IC50_{50} value that supports its potential as an anticancer agent .

Case Study 2: Antioxidant Activity Assessment

In a comparative study on various prenylated flavonoids, this compound was evaluated for its antioxidant activity using DPPH and ABTS assays. The findings revealed that this compound demonstrated considerable free radical scavenging activity, suggesting its role in mitigating oxidative stress-related diseases .

Case Study 3: Diabetes Management

Research involving the α-glucosidase inhibitory activity of this compound highlighted its potential use in managing diabetes. The compound's ability to inhibit this enzyme suggests it could be developed into a therapeutic agent aimed at controlling postprandial blood glucose levels .

Chemical Reactions Analysis

Structural Basis for Reactivity

Artoindonesianin P (C₂₀H₁₆O₇; MW 368.3 g/mol) features a pentacyclic benzofuroxanthenone core with hydroxyl groups at positions 1, 3, 8, and 10, and geminal methyl groups at position 5 ( ). Key structural attributes influencing reactivity include:

  • Prenylated side chains : Enhance hydrophobicity and potential for radical-mediated reactions.

  • Hydroxyl groups : Participate in hydrogen bonding, oxidation, or glycosylation reactions.

  • Extended π-conjugation : Stabilizes intermediates in redox reactions ( ).

Biosynthetic Pathways

While explicit biosynthetic routes for this compound are unelucidated, related Artocarpus flavonoids derive from:

  • Chalcone precursors via cyclization and prenylation.

  • Oxidative coupling of polyphenolic intermediates.

  • Post-modifications (e.g., methylation, hydroxylation) mediated by cytochrome P450 enzymes ( ).

Cytotoxic Activity and Mechanistic Insights

This compound exhibits cytotoxicity against murine leukemia P-388 cells (IC₅₀ 5.0 µg/mL) and human cancer lines ( ). Proposed mechanisms include:

Mechanism Evidence Reference
DNA intercalationPlanar structure facilitates binding to DNA grooves.
Topoisomerase inhibitionStructural similarity to known topoisomerase inhibitors (e.g., camptothecin).
Reactive oxygen species (ROS) generationHydroxyl groups and redox-active quinone intermediates.

Chemical Stability and Degradation

  • pH sensitivity : Degrades under alkaline conditions due to deprotonation of phenolic hydroxyls.

  • Photolability : Extended conjugation increases susceptibility to UV-induced isomerization ( ).

Comparative Reactivity with Analogues

This compound shares reactivity patterns with related Artocarpus flavonoids:

Compound Key Functional Groups Cytotoxicity (IC₅₀, µg/mL) Reactivity Notes
This compound4 hydroxyls, prenyl5.0 (P-388)Stable in acidic conditions; oxidizes slowly.
Artobiloxanthone3 hydroxyls, xanthone3.8 (P-388)Higher redox activity due to xanthone core.
Cycloartobiloxanthone2 hydroxyls, cyclic ether4.2 (P-388)Enhanced solubility in polar solvents.

Data sourced from .

Synthetic Challenges

  • Complex stereochemistry : Five fused rings and multiple stereocenters hinder total synthesis.

  • Prenylation regioselectivity : Current methods yield mixtures requiring chromatographic separation ( ).

Future Research Directions

  • Metabolic profiling : Identify phase I/II metabolites using LC-MS/MS.

  • Structure-activity relationships (SAR) : Modify hydroxylation patterns to optimize bioactivity.

  • Enzymatic synthesis : Engineer P450 variants for regioselective prenylation ( ).

Q & A

Basic Research Questions

Q. What are the primary structural characterization methods for Artoindonesianin P, and how do they ensure compound purity?

Artoindonesianion P (C20H16O7) requires rigorous structural validation via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). NMR analysis should include <sup>1</sup>H, <sup>13</sup>C, and 2D techniques (e.g., COSY, HSQC) to confirm stereochemistry and functional groups. HPLC with UV-Vis detection (λ = 254 nm) ensures purity (>95%) by comparing retention times with reference standards. Method validation must adhere to ICH guidelines for specificity, linearity, and precision .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize target-based assays (e.g., enzyme inhibition) using recombinant proteins, such as HIV-1 reverse transcriptase (HIV-1 RT), with IC50 determination via fluorometric or colorimetric methods. Cell viability assays (MTT or resazurin-based) in relevant cell lines (e.g., HeLa or PBMCs) should follow, using dose-response curves (0.1–100 µM) to assess cytotoxicity. Include positive controls (e.g., nevirapine for HIV-1 RT) and triplicate runs to minimize variability .

Q. What solvent systems are optimal for isolating this compound from natural sources?

Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 9:1 to 1:1) is effective for preliminary isolation. For polar impurities, Sephadex LH-20 with methanol or methanol:chloroform (1:1) is recommended. Solvent selection must balance polarity and compound stability, with LC-MS monitoring to track fractions .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action against HIV-1 RT?

Use AutoDock Vina or Schrödinger Suite for docking simulations, employing the HIV-1 RT crystal structure (PDB ID: 1RTD). Set grid parameters to cover the enzyme’s active site (coordinates: x=15, y=15, z=15 Å). Validate docking poses via molecular dynamics (MD) simulations (100 ns) in GROMACS, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). Affinity scores ≤-8.5 kcal/mol indicate high binding potential, as observed in virtual screening studies .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this by:

  • Conducting ADMET predictions (e.g., SwissADME) to assess solubility and CYP450 interactions.
  • Modifying the compound via prodrug synthesis (e.g., esterification of hydroxyl groups).
  • Validating in vivo using murine models with intraperitoneal administration (10–50 mg/kg) and plasma LC-MS/MS quantification .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with systematic substitutions (e.g., methylation of hydroxyl groups, halogenation). Test derivatives against HIV-1 RT and correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters. Use multiple linear regression (MLR) or machine learning (e.g., random forest) to identify critical substituents. Include at least 15 derivatives to ensure statistical power .

Q. What methodologies validate the reproducibility of this compound’s reported bioactivities?

Implement inter-laboratory validation by replicating key assays (e.g., HIV-1 RT inhibition) in three independent labs using standardized protocols. Apply the Bland-Altman method to assess agreement between results. Publish raw data (e.g., dose-response curves, NMR spectra) in open-access repositories like Zenodo to enhance transparency .

Q. How can multi-omics approaches enhance understanding of this compound’s cellular targets?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated vs. untreated cells. Use pathway enrichment tools (DAVID, STRING) to identify dysregulated pathways (e.g., NF-κB or apoptosis). Validate findings with CRISPR-Cas9 knockouts of candidate genes (e.g., RELA or BAX) .

Q. Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • PICO : "In HIV-1 RT (Population), does this compound (Intervention) exhibit lower IC50 than nevirapine (Comparison) in vitro (Outcome)?"
  • FINER : Ensure access to BSL-2 facilities (Feasible) and alignment with NIH’s HIV cure priorities (Relevant) .

Q. How should researchers address ethical considerations in animal studies involving this compound?

Follow ARRIVE 2.0 guidelines:

  • Obtain IACUC approval (Protocol #XXXXX).
  • Use minimum sample sizes (n=6/group) determined via power analysis (α=0.05, β=0.2).
  • Report humane endpoints (e.g., >20% weight loss) and euthanasia methods (CO2 inhalation) .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

Fit data to a four-parameter logistic model (4PL) using GraphPad Prism: Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}}

Report EC50 with 95% confidence intervals and compare via extra sum-of-squares F-test .

Q. How should contradictory findings in this compound’s mechanism of action be addressed in publications?

Use triangulation: cross-validate results with orthogonal assays (e.g., SPR for binding affinity, thermal shift assays for stabilization). Discuss limitations (e.g., in vitro vs. cellular context) in the "Discussion" section, citing analogous controversies (e.g., resveratrol’s debated targets) .

Q. What standards govern the presentation of molecular docking results in manuscripts?

Include:

  • Docking pose figures (PyMOL) with interacting residues labeled.
  • Affinity scores (kcal/mol) and RMSD values from MD simulations.
  • A table comparing results to known inhibitors (e.g., efavirenz) .

Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

6,8,17,19-tetrahydroxy-14,14-dimethyl-3,15-dioxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(20),2(11),4,6,8,16,18-heptaen-10-one

InChI

InChI=1S/C20H16O7/c1-20(2)9-5-8-17(25)15-10(22)3-7(21)4-13(15)26-18(8)16-11(23)6-12(24)19(27-20)14(9)16/h3-4,6,9,21-24H,5H2,1-2H3

InChI Key

SISHCMQQUDFHIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3=C(C4=C2C(=C(C=C4O)O)O1)OC5=CC(=CC(=C5C3=O)O)O)C

Synonyms

artoindonesianin P

Origin of Product

United States

Retrosynthesis Analysis

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